3-(2-Methoxyethyl)benzylamine
Description
Properties
IUPAC Name |
[3-(2-methoxyethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPAYXEBWCUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Benzylamine with 2-Methoxyethyl Halides
One straightforward approach is the nucleophilic substitution of benzylamine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide). This method involves:
- Reacting benzylamine with 2-methoxyethyl halide in a suitable solvent (e.g., ethanol or acetone).
- Use of a base (e.g., sodium carbonate) to neutralize the formed acid and drive the reaction.
- Controlled heating (typically 50–75°C) to enhance reaction rate.
- Isolation of the product by extraction and purification.
This approach benefits from the availability of starting materials and relatively mild conditions, but care must be taken to avoid over-alkylation or formation of by-products.
Bromination Followed by Amination (NBS Bromination Route)
A more controlled synthetic route involves:
- Bromination of the benzyl position using N-bromosuccinimide (NBS) under radical initiation conditions to form 3-(2-methoxyethyl)benzyl bromide intermediates.
- Subsequent nucleophilic substitution of the benzyl bromide with ammonia or an amine source to yield the benzylamine derivative.
This method is advantageous for its selectivity and the possibility of a one-pot procedure, minimizing intermediate purification steps. Reaction conditions typically include:
- Organic solvent medium (e.g., dichloromethane or other inert solvents).
- Temperature range from 30°C to reflux temperature.
- Reaction time from 1 to 12 hours depending on scale and initiator.
The process yields high purity intermediates and final products with good overall yields, suitable for industrial scale-up.
Oximation and Hydrogenation of Benzaldehyde Derivatives
Another synthetic pathway involves:
- Conversion of 3-(2-methoxyethyl)benzaldehyde to its oxime by reaction with hydroxylamine hydrochloride in aqueous medium under basic conditions.
- Hydrogenation of the oxime using a suitable catalyst (e.g., non-palladium noble metal catalysts) to reduce the oxime to the corresponding benzylamine.
This two-step method provides high selectivity and avoids harsh alkylation conditions. Typical conditions include:
- Oximation in water at about 70°C.
- Hydrogenation under controlled pressure and temperature with stirring.
This approach is well-documented for halogenated benzylamines and can be adapted for 3-(2-methoxyethyl)benzylamine synthesis.
Multi-Step Synthesis via Hydroxyethyl Intermediates
Based on related benzylamine syntheses, a multi-step process can be employed:
- Preparation of N,N-bis(2-hydroxyethyl)benzylamine by reaction of benzyl chloride with bis(2-hydroxyethyl)amine in the presence of sodium carbonate to suppress by-products.
- Conversion of hydroxyethyl groups to chloroethyl groups using thionyl chloride.
- Subsequent substitution or reduction steps to yield the target amine.
This method is more complex but allows for precise control of substitution patterns and functional group transformations.
Data Tables: Stock Solution Preparation and Solubility
For practical applications, such as biological assays or further chemical transformations, preparing stock solutions of this compound is essential. The following table summarizes the solvent volumes required to prepare stock solutions of various concentrations from different amounts of compound:
| Amount of this compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 6.0522 | 30.2608 | 60.5217 |
| 5 mM solution volume (mL) | 1.2104 | 6.0522 | 12.1043 |
| 10 mM solution volume (mL) | 0.6052 | 3.0261 | 6.0522 |
Note: Solubility depends on solvent choice; DMSO, PEG300, Tween 80, and corn oil are commonly used co-solvents for in vivo formulations, with careful stepwise addition ensuring clear solutions.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Alkylation | Benzylamine + 2-methoxyethyl halide + Na2CO3 | 50–75 | 1–3 hours | Moderate to High | Avoids over-alkylation with base |
| NBS Bromination + Amination | Aryl methane + NBS + initiator, then amination | 30 to reflux | 1–12 hours | High | One-pot possible, mild conditions |
| Oximation + Hydrogenation | Benzaldehyde + hydroxylamine, then catalytic H2 | ~70 (oximation) | Several hours | High | Selective, avoids harsh alkylation |
| Hydroxyethyl intermediate route | Benzyl chloride + bis(2-hydroxyethyl)amine + SOCl2 | 65–75 | Several hours | Up to 94% (intermediate) | Multi-step, industrial scale feasible |
Summary of Research Findings
The NBS bromination method offers a mild, selective, and scalable route to benzyl bromide intermediates, which can be converted efficiently to benzylamines without isolation of intermediates, facilitating industrial application.
Use of sodium carbonate in alkylation reactions suppresses by-product formation, improving the purity and yield of benzylamine derivatives.
Oximation-hydrogenation strategies provide an alternative route that avoids direct alkylation, useful for substrates sensitive to harsh conditions.
Stock solution preparation data is crucial for downstream applications, with solvent selection and stepwise mixing protocols ensuring solubility and stability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkylamine.
Substitution: The benzylamine group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Substitution: Formation of halogenated or nitrated benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-(2-Methoxyethyl)benzylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield biologically active compounds. For instance, it can be used to synthesize monoamine oxidase inhibitors (MAOIs), which are significant in treating depression and anxiety disorders. The compound's ability to inhibit both MAO-A and MAO-B makes it a candidate for further research in antidepressant therapy .
Neurotransmitter Regulation
Research indicates that derivatives of benzylamines, including this compound, can modulate neurotransmitter levels, particularly serotonin and dopamine. This modulation is essential for developing treatments for neuropsychiatric disorders. A study highlighted the potential of benzylamine derivatives to influence monoamine levels, suggesting that this compound could be explored for its neuropharmacological effects .
Material Science
Polymer Chemistry
In polymer chemistry, this compound is utilized as a curing agent for epoxy resins. Its amine functionality enhances the cross-linking density of epoxy networks, leading to improved mechanical properties and thermal stability. This application is particularly relevant in the production of high-performance composites used in aerospace and automotive industries .
Catalytic Applications
The compound also plays a role as a catalyst in various organic reactions. Its ability to facilitate N-alkylation reactions makes it valuable in synthesizing more complex amines from simpler precursors. This catalytic property is essential for developing new synthetic methodologies that are both efficient and environmentally friendly .
Environmental Studies
Pollutant Degradation
Recent studies have explored the use of this compound in environmental remediation processes. Its reactivity allows it to interact with various pollutants, potentially aiding in their degradation. Research has shown that amines can effectively break down hazardous compounds through nucleophilic substitution reactions, making them suitable candidates for developing advanced oxidation processes .
Case Studies
- Synthesis of Antidepressants
- Epoxy Resin Formulation
- Environmental Remediation
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The electronic and steric properties of benzylamine derivatives are critically influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating Groups (e.g., methoxyethyl, dimethylamino): Enhance basicity and nucleophilicity of the amine, favoring reactions like alkylation or acylation .
- Electron-Withdrawing Groups (e.g., Cl, pentafluorosulfur): Reduce amine basicity, making the compound less reactive in nucleophilic substitutions but more stable under acidic conditions .
- Steric Effects : Bulky substituents like benzyloxy hinder access to the amine group, limiting reactivity in sterically demanding reactions .
Physicochemical and Functional Comparisons
Solubility and Reactivity
- This compound: Soluble in ethanol, acetone, and dichloromethane due to its moderate polarity. The methoxyethyl group enhances solubility in polar aprotic solvents compared to unsubstituted benzylamine .
- 3-(4-Chlorophenoxy)benzylamine: Lower solubility in water but higher thermal stability due to the chloro group’s electron-withdrawing nature .
- 4-[3-(Dimethylamino)propoxy]benzylamine: High solubility in aqueous acidic solutions (pH < 4) owing to protonation of the tertiary amine .
Research Findings and Trends
Recent studies highlight the following:
Reactivity in Cross-Coupling Reactions : Methoxyethyl-substituted benzylamines exhibit superior yields in Pd-catalyzed couplings compared to electron-withdrawing analogs, attributed to enhanced amine nucleophilicity .
Safety Profiles : Aliphatic analogs like 3-(2'-Methoxyethoxy)propylamine (CAS: 54303-31-0) exhibit lower acute toxicity than aromatic benzylamines, influencing industrial handling practices .
Biological Activity
3-(2-Methoxyethyl)benzylamine is an organic compound with the molecular formula C10H15NO, classified as an aromatic amine. Its unique structure, characterized by a benzylamine group substituted with a 2-methoxyethyl chain, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse research findings.
The biological activity of this compound is largely attributed to its interaction with various biomolecules, including receptors and enzymes.
- Receptor Interaction : The presence of the methoxyethyl group may enhance the compound's binding affinity to specific receptors, potentially influencing cellular signaling pathways.
- Enzyme Inhibition : Similar to other benzylamine derivatives, this compound may inhibit enzymes involved in critical metabolic pathways, affecting the production of metabolites and overall cellular function.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The lipophilicity of the compound suggests good absorption characteristics.
- Distribution : The molecular size and charge influence its distribution in biological systems.
- Metabolism : The compound may undergo metabolic transformations via various enzymes, leading to active or inactive metabolites.
- Excretion : The elimination pathways remain to be fully characterized but are expected to involve renal clearance mechanisms.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and biochemical interactions of this compound with cancer cell lines. For instance, it has been reported that certain derivatives exhibit promising antiproliferative activity, indicating potential as an anticancer agent.
- Cytotoxicity Testing : In vitro assays demonstrated varying levels of cytotoxicity against different cancer cell lines, suggesting that structural modifications can significantly impact activity .
Case Studies
Several case studies have highlighted the therapeutic applications of benzylamine derivatives in drug discovery:
Chemical Reaction Pathways
This compound undergoes several chemical reactions that could influence its biological activity:
- Oxidation : The amine group can be oxidized to form imines or nitriles.
- Reduction : Reduction reactions can yield alkylamines.
- Substitution Reactions : Electrophilic aromatic substitution can modify the benzyl group for enhanced activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Methoxyethyl)benzylamine, and how can intermediates be characterized?
- Methodology : A common approach involves functionalizing benzylamine derivatives via nucleophilic substitution or reductive amination. For example, intermediates like 3-hydroxybenzyl bromide can be acetylated using triethylamine and acetyl chloride in dichloromethane, followed by purification via liquid-liquid extraction and drying with sodium sulfate . Characterization typically employs H/C NMR and FT-IR to confirm structural integrity.
Q. How can researchers assess the purity of this compound?
- Methodology : Gas chromatography (GC) with flame ionization detection is widely used, especially for compounds with >95% purity thresholds. For example, 3-Methoxybenzylamine derivatives are often analyzed using GC under inert conditions to avoid decomposition . High-performance liquid chromatography (HPLC) with UV detection is recommended for polar derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Follow OSHA/GHS guidelines: Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation/skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Store at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can this compound be incorporated into polymeric substrates for enzyme interaction studies?
- Methodology : Radical copolymerization with hydrophilic comonomers (e.g., N-acryloylmorpholine) in the presence of crosslinkers like ethylene glycol dimethacrylate can generate enzyme-responsive polymers. Reaction conditions (e.g., initiator concentration, temperature) must be optimized to control polymer morphology, as verified by SEM .
Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use LC-MS to identify degradation products (e.g., oxidized methoxy groups). Compare results with computational models (e.g., DFT calculations for hydrolysis pathways) .
Q. How can the compound’s interaction with benzylamine oxidase be mechanistically studied?
- Methodology : Employ stopped-flow kinetics with UV-Vis spectroscopy to monitor enzyme activity. Use synthetic substrates (e.g., copolymerized this compound derivatives) and compare kinetic parameters (, ) to natural substrates. Inhibitor studies with semicarbazide can validate specificity .
Q. What analytical techniques are optimal for detecting trace impurities in this compound during metabolic studies?
- Methodology : LC-QTOF-MS enables high-resolution detection of metabolites and impurities. For example, phase I metabolites (e.g., demethylated products) can be identified using positive ionization mode and matched against spectral libraries .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of methoxy groups) .
- Purity Standards : Cross-validate GC/HPLC results with melting point analysis for solid derivatives .
- Safety : Regularly calibrate fume hoods and conduct toxicity screenings (e.g., Ames test for mutagenicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
